

Aminooxy-PEG2-alcohol reactivity with aldehydes and ketones

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Compound of Interest		
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An In-depth Technical Guide to the Reactivity of **Aminooxy-PEG2-alcohol** with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the formation of stable, covalent linkages between biomolecules and labels, drugs, or surfaces is of paramount importance. The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form an oxime bond stands out as a highly chemoselective and robust method.[1][2][3] **Aminooxy-PEG2-alcohol** is a heterobifunctional linker that embodies this powerful chemistry, offering a hydrophilic polyethylene glycol (PEG) spacer, a reactive aminooxy head for carbonyl conjugation, and a terminal alcohol group for further functionalization or to enhance solubility.

This technical guide provides a comprehensive overview of the core reactivity of **Aminooxy-PEG2-alcohol**. It covers the underlying reaction mechanism, kinetic considerations, bond stability, and practical experimental protocols. This document is intended to serve as a valuable resource for researchers in drug development, diagnostics, and materials science who are leveraging oxime ligation for their applications.

Core Reaction: Oxime Ligation



The fundamental reaction is the condensation of the aminooxy moiety of **Aminooxy-PEG2-alcohol** with an aldehyde or a ketone to form a stable oxime ether linkage, with water as the sole byproduct.[1] This reaction is highly specific, allowing for conjugation even in complex biological mixtures with minimal side reactions.[4]

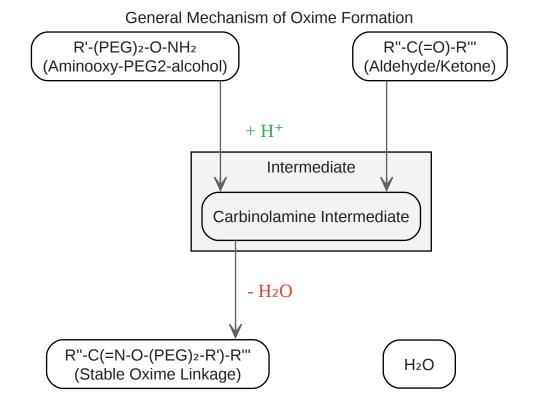
Reaction Mechanism and pH Dependence

The formation of an oxime is a two-step process involving a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step. The reaction rate is highly dependent on the pH of the medium.

- Acidic Conditions (pH ~4.5): The reaction is generally most efficient in a mildly acidic buffer.
 [1] At this pH, there is sufficient protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, while a significant portion of the aminooxy group remains unprotonated and thus nucleophilic.
- Physiological Conditions (pH 6.5-7.5): While the reaction rate is slower at neutral pH compared to acidic conditions, it still proceeds effectively, making it suitable for applications involving sensitive biomolecules.[5][6] The use of nucleophilic catalysts, such as aniline or its derivatives (e.g., m-phenylenediamine), can significantly accelerate the reaction rate at physiological pH.[4][6][7]

Below is a diagram illustrating the general mechanism of oxime bond formation.





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Caption: Mechanism of oxime formation from an aminooxy compound and a carbonyl.

Quantitative Data: Reactivity and Stability

The stability of the linker is a critical factor for in vivo applications, such as in antibody-drug conjugates (ADCs), where premature release of a payload must be avoided.[8] The oxime bond is known for its superior hydrolytic stability compared to other common linkages like hydrazones and imines.[5][9]



Linkage Type	Relative Hydrolytic Stability	Key Characteristics
Oxime	Very High	Highly stable at physiological pH; hydrolysis is acid-catalyzed.[10] Considered the most preferable for stable bioconjugation.[10]
Hydrazone	Moderate	Less stable than oximes; stability is influenced by substituents. Reversible under acidic conditions.[2]
Imine (Schiff Base)	Low	Generally unstable and requires reduction to a secondary amine for stability. [5]
Ester	Low to Moderate	Susceptible to hydrolysis by esterases in vivo.
Amide	Very High	Extremely stable but formation often requires harsh conditions not suitable for biomolecules. [9]
Table 1: Comparative stability of common bioconjugation linkages.		

Studies comparing isostructural conjugates have provided quantitative insights into the stability of oximes.



Conjugate	Relative First-Order Hydrolysis Rate Constant (k_rel) at pD 7.0
Oxime	1
Semicarbazone	160
Acetylhydrazone	300
Methylhydrazone	600

Table 2: Relative hydrolysis rates demonstrating the superior stability of the oxime linkage. Data adapted from studies on isostructural conjugates.[1][10]

In general, oximes formed from ketones are more stable than those derived from aldehydes.[1] While specific kinetic data for **Aminooxy-PEG2-alcohol** is not readily available in literature, the general principles of oxime ligation kinetics apply. The reaction rate can be enhanced by using electron-deficient carbonyl groups and is moderately affected by steric hindrance.[1]

Experimental Protocols

This section provides a general methodology for the conjugation of **Aminooxy-PEG2-alcohol** to a protein that has been modified to present aldehyde groups.

Preparation of Reagents

- Aminooxy-PEG2-alcohol Stock Solution: To facilitate handling, prepare a stock solution (e.g., 100-250 mM) by dissolving Aminooxy-PEG2-alcohol in an anhydrous organic solvent such as DMSO.[5] Store this stock solution at -20°C for up to one month. Before use, warm the vial to room temperature to prevent moisture condensation.[5]
- Aldehyde-Presenting Protein: Aldehyde groups can be introduced into proteins or glycoproteins through various methods. A common method is the oxidation of sugar moieties (e.g., sialic acid) using sodium meta-periodate (NaIO₄).[5]
 - Dissolve the glycoprotein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).



- Add a cold solution of NaIO₄ to a final concentration of 1-10 mM.
- Incubate on ice for 30 minutes, protected from light.[5]
- Remove excess periodate and buffer exchange into a neutral coupling buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) using a desalting column or dialysis.
- Catalyst Stock Solution (Optional): If using a catalyst, prepare a stock solution of aniline or m-phenylenediamine in the coupling buffer. The final concentration of the catalyst in the reaction mixture is typically 10-100 mM.

Conjugation Reaction

- To the solution of the aldehyde-presenting protein in the coupling buffer, add the Aminooxy-PEG2-alcohol stock solution to achieve the desired final molar excess (e.g., 20-50 fold excess relative to the protein).
- If used, add the catalyst stock solution.
- Incubate the reaction mixture at room temperature for 2-4 hours. The reaction time may be extended (e.g., overnight at 4°C) for less reactive carbonyls or if no catalyst is used.
- Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

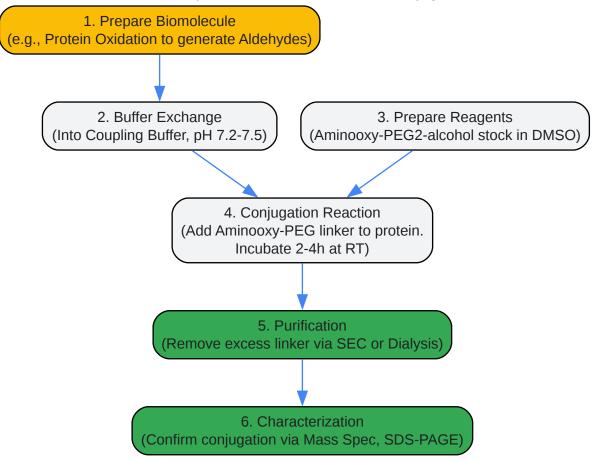
Purification and Characterization

- Remove excess, unreacted Aminooxy-PEG2-alcohol and catalyst from the conjugate using dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).[5]
- Characterize the final conjugate to determine the degree of labeling (DOL) using methods such as MALDI-TOF or ESI mass spectrometry.

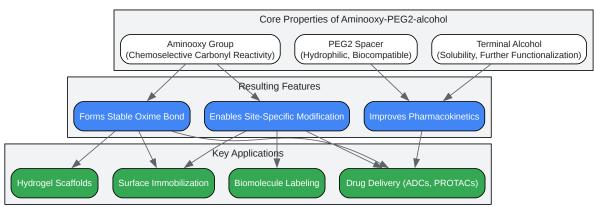
The following diagram outlines the general experimental workflow.



General Experimental Workflow for Bioconjugation



Applications Stemming from Linker Properties





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